REACTION_CXSMILES
|
O=O.[OH:3][CH2:4][CH:5]=[C:6]([CH3:17])[CH:7]=[CH:8][CH:9]=[C:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12].CC1(C)CCCC(C)(C)[NH+]1[O-].[Cl-].[Na+]>CN(C)C=O.[Cu]Cl>[CH3:16][C:10](=[CH:9][CH:8]=[CH:7][C:6]([CH3:17])=[CH:5][CH:4]=[O:3])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:3.4|
|
Name
|
|
Quantity
|
55 (± 5) mL
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
ethyl 8-hydroxy-2,6-dimethylocta-2,4,6-trien-1-oate
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OCC=C(C=CC=C(C(=O)OCC)C)C
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
CC1([NH+](C(CCC1)(C)C)[O-])C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
copper(I) chloride
|
Quantity
|
1.42 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Type
|
CUSTOM
|
Details
|
shaken with aqueous sodium thiosulfate solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature being kept at from 20° to 35° C. with the aid of an ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The organic phase was first washed with a solution of sodium iodide in 5% strength hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
after which the solvent was removed under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)=CC=CC(=CC=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.3 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |